molecular formula C17H14N2O4 B11095347 ethyl 4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

ethyl 4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B11095347
M. Wt: 310.30 g/mol
InChI Key: WAHFENOVSQCXFH-UHFFFAOYSA-N
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Description

ETHYL 4-(5-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE: is a synthetic organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further connected to an isoindoline ring system. The isoindoline ring contains an amino group and two oxo groups, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(5-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves the following steps:

    Formation of the Isoindoline Ring: The isoindoline ring can be synthesized through the cyclization of phthalic anhydride with an appropriate amine, such as 4-aminobenzoic acid, under acidic or basic conditions.

    Esterification: The resulting isoindoline derivative is then esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group in the isoindoline ring can undergo oxidation to form nitro or nitroso derivatives.

    Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted isoindoline derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Acts as a precursor for the development of novel pharmaceuticals and agrochemicals.

Biology:

  • Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
  • Studied for its interactions with various biological targets, including proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
  • Evaluated for its ability to modulate specific biochemical pathways involved in disease progression.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Employed in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(5-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s isoindoline ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzymatic activity. Additionally, the presence of the amino and oxo groups enables the compound to form hydrogen bonds and other non-covalent interactions with target molecules, thereby modulating their function.

Comparison with Similar Compounds

    Phthalimide: Shares the isoindoline ring structure but lacks the ethyl ester and benzoate moieties.

    N-Phenylphthalimide: Contains a phenyl group instead of the ethyl ester and benzoate moieties.

    Succinimide: Similar cyclic structure but with different functional groups.

Uniqueness: ETHYL 4-(5-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is unique due to the combination of the isoindoline ring with the ethyl ester and benzoate moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

ethyl 4-(5-amino-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C17H14N2O4/c1-2-23-17(22)10-3-6-12(7-4-10)19-15(20)13-8-5-11(18)9-14(13)16(19)21/h3-9H,2,18H2,1H3

InChI Key

WAHFENOVSQCXFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N

Origin of Product

United States

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